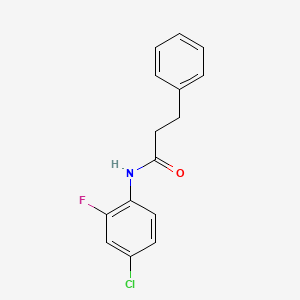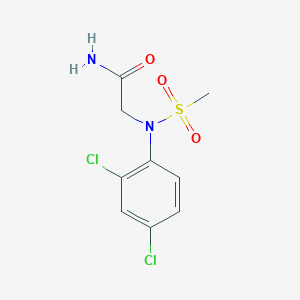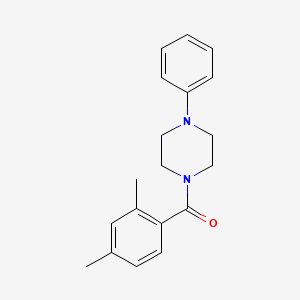![molecular formula C15H22N2O4 B5852626 4-{[(cyclopropylmethyl)(propyl)amino]methyl}-2-methoxy-6-nitrophenol](/img/structure/B5852626.png)
4-{[(cyclopropylmethyl)(propyl)amino]methyl}-2-methoxy-6-nitrophenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{[(cyclopropylmethyl)(propyl)amino]methyl}-2-methoxy-6-nitrophenol, also known as CRMP, is a chemical compound that has been studied extensively for its potential applications in scientific research.
科学研究应用
4-{[(cyclopropylmethyl)(propyl)amino]methyl}-2-methoxy-6-nitrophenol has been used in a variety of scientific research applications, including as a tool for studying the nervous system and as a potential therapeutic agent for neurological disorders. In particular, 4-{[(cyclopropylmethyl)(propyl)amino]methyl}-2-methoxy-6-nitrophenol has been shown to modulate the activity of microtubules, which are important components of the nervous system. Additionally, 4-{[(cyclopropylmethyl)(propyl)amino]methyl}-2-methoxy-6-nitrophenol has been shown to have potential applications in the treatment of Alzheimer's disease and other neurodegenerative disorders.
作用机制
The mechanism of action of 4-{[(cyclopropylmethyl)(propyl)amino]methyl}-2-methoxy-6-nitrophenol is complex and not fully understood. However, it is known that 4-{[(cyclopropylmethyl)(propyl)amino]methyl}-2-methoxy-6-nitrophenol interacts with microtubules and can modulate their activity. This modulation can affect the growth and stability of neurons, which may have implications for the treatment of neurological disorders.
Biochemical and Physiological Effects:
4-{[(cyclopropylmethyl)(propyl)amino]methyl}-2-methoxy-6-nitrophenol has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to affect the activity of enzymes involved in the metabolism of neurotransmitters, which may have implications for the treatment of psychiatric disorders. Additionally, 4-{[(cyclopropylmethyl)(propyl)amino]methyl}-2-methoxy-6-nitrophenol has been shown to affect the growth and stability of neurons, which may have implications for the treatment of neurodegenerative disorders.
实验室实验的优点和局限性
4-{[(cyclopropylmethyl)(propyl)amino]methyl}-2-methoxy-6-nitrophenol has several advantages for use in lab experiments. For example, it is a small, stable molecule that can be easily synthesized and purified. Additionally, it has been shown to be a reliable and reproducible tool for studying the nervous system. However, there are also limitations to the use of 4-{[(cyclopropylmethyl)(propyl)amino]methyl}-2-methoxy-6-nitrophenol in lab experiments. For example, its mechanism of action is not fully understood, which may limit its usefulness in certain types of experiments.
未来方向
There are several potential future directions for research on 4-{[(cyclopropylmethyl)(propyl)amino]methyl}-2-methoxy-6-nitrophenol. One area of focus could be on further elucidating its mechanism of action, which could lead to a better understanding of its potential therapeutic applications. Additionally, 4-{[(cyclopropylmethyl)(propyl)amino]methyl}-2-methoxy-6-nitrophenol could be studied in the context of other neurological disorders, such as Parkinson's disease or multiple sclerosis. Finally, 4-{[(cyclopropylmethyl)(propyl)amino]methyl}-2-methoxy-6-nitrophenol could be used as a tool for studying the development and function of the nervous system, which could have implications for the treatment of developmental disorders such as autism.
合成方法
The synthesis of 4-{[(cyclopropylmethyl)(propyl)amino]methyl}-2-methoxy-6-nitrophenol involves a multi-step process that begins with the reaction of 2-methoxy-6-nitrophenol with cyclopropylmethylamine to form an intermediate compound. This intermediate is then reacted with propyl bromide to produce the final product, 4-{[(cyclopropylmethyl)(propyl)amino]methyl}-2-methoxy-6-nitrophenol. The synthesis of 4-{[(cyclopropylmethyl)(propyl)amino]methyl}-2-methoxy-6-nitrophenol has been optimized to increase yield and purity, and it has been shown to be a reliable and reproducible method for producing the compound.
属性
IUPAC Name |
4-[[cyclopropylmethyl(propyl)amino]methyl]-2-methoxy-6-nitrophenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4/c1-3-6-16(9-11-4-5-11)10-12-7-13(17(19)20)15(18)14(8-12)21-2/h7-8,11,18H,3-6,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGVAVHHVZOBZBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1CC1)CC2=CC(=C(C(=C2)OC)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5421690 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![ethyl 3-[4,8-dimethyl-2-oxo-7-(2-oxopropoxy)-2H-chromen-3-yl]propanoate](/img/structure/B5852560.png)

![2-[4-(2-chloro-4-nitrobenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B5852577.png)


![methyl 3-[(4-fluorobenzoyl)amino]-2-methylbenzoate](/img/structure/B5852600.png)


![4-[(2-bromo-4-formylphenoxy)methyl]benzoic acid](/img/structure/B5852648.png)

![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-pyridinamine](/img/structure/B5852672.png)